molecular formula C24H19N3O2 B4936976 2-amino-4-(1H-indol-3-yl)-5-oxo-7-phenyl-4,6,7,8-tetrahydrochromene-3-carbonitrile

2-amino-4-(1H-indol-3-yl)-5-oxo-7-phenyl-4,6,7,8-tetrahydrochromene-3-carbonitrile

Cat. No.: B4936976
M. Wt: 381.4 g/mol
InChI Key: WDWSRUMPOOAPMB-UHFFFAOYSA-N
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Description

2-amino-4-(1H-indol-3-yl)-5-oxo-7-phenyl-4,6,7,8-tetrahydrochromene-3-carbonitrile is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and drugs, and they play a crucial role in cell biology . This compound, with its unique structure, has garnered attention for its potential pharmacological properties and applications in scientific research.

Preparation Methods

The synthesis of 2-amino-4-(1H-indol-3-yl)-5-oxo-7-phenyl-4,6,7,8-tetrahydrochromene-3-carbonitrile typically involves multicomponent reactions. One common method is the reaction of aldehydes or isatin with malononitrile and β-ketoesters in the presence of a catalyst . This method is preferred due to its efficiency and the ability to produce the compound in good yields. Industrial production methods often involve similar multicomponent reactions but on a larger scale, with optimized reaction conditions to ensure high purity and yield.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and various catalysts like L-proline and Amberlite . Major products formed from these reactions include various substituted indole derivatives, which can have different pharmacological properties.

Scientific Research Applications

2-amino-4-(1H-indol-3-yl)-5-oxo-7-phenyl-4,6,7,8-tetrahydrochromene-3-carbonitrile has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-amino-4-(1H-indol-3-yl)-5-oxo-7-phenyl-4,6,7,8-tetrahydrochromene-3-carbonitrile involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, which can lead to various biological effects . The compound’s ability to undergo electrophilic substitution reactions also plays a role in its mechanism of action, allowing it to interact with different biological molecules.

Comparison with Similar Compounds

Similar compounds to 2-amino-4-(1H-indol-3-yl)-5-oxo-7-phenyl-4,6,7,8-tetrahydrochromene-3-carbonitrile include:

These compounds share similar structural motifs but differ in their specific substituents and overall structure, which can lead to different pharmacological properties and applications. The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

2-amino-4-(1H-indol-3-yl)-5-oxo-7-phenyl-4,6,7,8-tetrahydrochromene-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3O2/c25-12-17-22(18-13-27-19-9-5-4-8-16(18)19)23-20(28)10-15(11-21(23)29-24(17)26)14-6-2-1-3-7-14/h1-9,13,15,22,27H,10-11,26H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDWSRUMPOOAPMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)C2=C1OC(=C(C2C3=CNC4=CC=CC=C43)C#N)N)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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